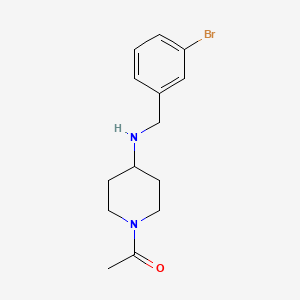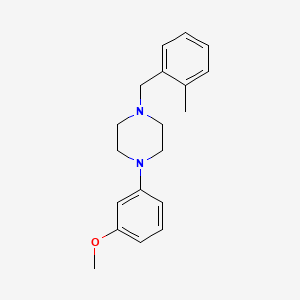
1-(2-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol is a chemical compound that belongs to the class of piperidinols. It has been studied for its potential application in various scientific research areas, such as drug discovery and development, neuroscience, and medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability and inhibition. It may also interact with other neurotransmitter systems, such as the serotonergic and noradrenergic systems, to produce its pharmacological effects.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol has been shown to produce various biochemical and physiological effects in animal models. It has been shown to decrease the release of excitatory neurotransmitters, such as glutamate and substance P, and increase the release of inhibitory neurotransmitters, such as GABA and glycine. It has also been shown to reduce the activity of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the activity of anti-inflammatory cytokines, such as IL-10. In addition, it has been shown to modulate the expression of various genes involved in neuronal function and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol in lab experiments is its high potency and selectivity for its target receptors. It can be used at low concentrations to produce significant pharmacological effects. However, one of the limitations is its poor solubility in aqueous solutions, which may limit its application in certain experimental protocols. In addition, its potential toxicity and side effects should be carefully evaluated before use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol. One direction is to investigate its potential application in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to explore its mechanism of action in more detail, using advanced techniques such as optogenetics and electrophysiology. Furthermore, its potential as a tool for studying the GABAergic system and other neurotransmitter systems should be further explored. Finally, the development of more efficient synthesis methods and analogs may enhance its pharmacological properties and broaden its application in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-4-(4-chlorophenyl)-4-piperidinol has been studied for its potential application in various scientific research areas, such as drug discovery and development, neuroscience, and medicinal chemistry. It has been shown to possess analgesic, anti-inflammatory, and anticonvulsant activities in animal models. It has also been investigated as a potential treatment for neuropathic pain, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO/c19-16-7-5-15(6-8-16)18(22)9-11-21(12-10-18)13-14-3-1-2-4-17(14)20/h1-8,22H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKCQGPCGKAPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1-[(2-chlorophenyl)methyl]piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2-methoxyphenol hydrochloride](/img/structure/B3850309.png)
![N-[2-(3-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B3850312.png)
![1-acetyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B3850315.png)
![[1-(2,6-dimethyl-5-hepten-1-yl)-2-pyrrolidinyl]methanol](/img/structure/B3850323.png)
![2-butyl-8-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3850330.png)
![N,1-dimethyl-N-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-4-piperidinamine](/img/structure/B3850339.png)
![4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B3850343.png)
![methyl 4-({bis[3-(dimethylamino)propyl]amino}methyl)benzoate](/img/structure/B3850358.png)


![1-(2-methoxyphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B3850396.png)
![5-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3850399.png)